1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)thiourea
Description
1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, respectively, and a thiourea functional group.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-4-6-12(7-5-11)17-16(21)18-13-8-9-14(19-2)15(10-13)20-3/h4-10H,1-3H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUILPBETKTUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)thiourea typically involves the reaction of 3,4-dimethoxyaniline with 4-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Synthetic Route:
- Dissolve 3,4-dimethoxyaniline in dichloromethane.
- Add 4-methylphenyl isothiocyanate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization or column chromatography.
Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones.
Reduction:
- Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction may result in the formation of corresponding amines.
Substitution:
- The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Major Products:
- Oxidation: Sulfoxides or sulfones.
- Reduction: Amines.
- Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)thiourea has several scientific research applications:
Chemistry:
- Used as a ligand in coordination chemistry.
- Employed in the synthesis of heterocyclic compounds.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.
- Evaluated for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of agricultural chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Molecular Targets:
- Enzymes: Inhibition of specific enzymes involved in metabolic pathways.
- Receptors: Modulation of receptor activity, affecting cellular signaling.
Pathways Involved:
- Apoptosis: Induction of programmed cell death in cancer cells.
- Inflammation: Reduction of inflammatory responses through inhibition of pro-inflammatory mediators.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-phenylthiourea
- 1-(4-Methoxyphenyl)-3-(4-methylphenyl)thiourea
- 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)thiourea
Uniqueness:
- The presence of both methoxy and methyl groups in the aromatic rings provides unique electronic and steric properties.
- The compound’s specific substitution pattern influences its reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
